5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid
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Overview
Description
5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the thienoquinoline family. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid typically starts from aniline. The process involves a sequence of reactions, including Friedel-Crafts acylation, Vilsmeier-Haack formylation, nucleophilic aromatic substitution, and cyclization . The key steps are as follows:
Friedel-Crafts Acylation: Aniline undergoes acylation to introduce the acyl group.
Vilsmeier-Haack Formylation: The acylated product is then formylated to introduce a formyl group.
Nucleophilic Aromatic Substitution: The formylated product undergoes nucleophilic aromatic substitution.
Cyclization: Finally, the product is cyclized to form the thienoquinoline core.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the thienoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the thienoquinoline core .
Scientific Research Applications
5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against kinases.
Medicine: It has been investigated for its anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, which is particularly useful in the treatment of cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: Lacks the ethyl group at the 5-position.
5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: Contains a methyl group instead of an ethyl group at the 5-position.
4,5-Dihydrothieno[3,2-c]quinoline-2-carboxylic acid: Lacks the oxo group at the 4-position.
Uniqueness
The presence of the ethyl group at the 5-position and the oxo group at the 4-position makes 5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid unique. These structural features contribute to its distinct biological activities and make it a valuable compound for research and development .
Properties
IUPAC Name |
5-ethyl-4-oxothieno[3,2-c]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-2-15-10-6-4-3-5-8(10)12-9(13(15)16)7-11(19-12)14(17)18/h3-7H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALRWSZTVFMFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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